N-Methylnicotinamide (NMN) is a metabolite of nicotinamide and has been the subject of various studies due to its potential therapeutic properties and its role as an endogenous probe for drug-drug interactions. NMN has been implicated in several biological processes, including endothelial function, vasorelaxation, and anti-inflammatory effects, making it a molecule of interest in the context of cardiovascular diseases, diabetes, and other metabolic disorders2359.
NMN has demonstrated antiatherosclerotic effects in mouse models, reducing atherosclerotic plaque area and inflammation, and improving endothelial function3. These effects are associated with an increase in prostacyclin and NO-dependent endothelial function, inhibition of platelet activation, and reduced systemic inflammation35. NMN also inhibits arterial thrombosis in hypertensive rats, potentially through the production/release of prostacyclin9.
In the context of diabetes, NMN has been shown to protect against endothelial dysfunction and attenuate atherogenesis in animal models5. It has also been observed that pregnancy increases the renal secretion of NMN in patients prescribed metformin, suggesting changes in renal transporter activity during pregnancy8.
NMN serves as a biomarker for renal drug-drug interactions mediated by MATE transporters. Studies have shown that NMN clearance is sensitive to the inhibition of these transporters by various drugs, making it a valuable tool for predicting interactions involving renal cation transporters67.
NMN and its metabolite have been investigated for their protective effects against cellular toxicity. While NMN itself did not improve cell viability in the context of streptozotocin-induced toxicity in a pancreatic cell line, its metabolite N-methyl-2-pyridone-5-carboxamide restored the pool of ATP and NAD+ in treated cells10.
N-Methylnicotinamide is classified as an amide derivative of nicotinic acid (vitamin B3) and is produced primarily through the enzymatic action of nicotinamide N-methyltransferase. This enzyme catalyzes the transfer of a methyl group from S-adenosyl-l-methionine to nicotinamide, resulting in the formation of N-Methylnicotinamide and S-adenosyl-l-homocysteine as a by-product. The compound is predominantly found in mammalian tissues, especially in the liver, where it participates in various metabolic pathways related to energy homeostasis and cellular signaling .
The synthesis of N-Methylnicotinamide occurs primarily via enzymatic pathways involving nicotinamide N-methyltransferase. The reaction can be summarized as follows:
The kinetic parameters of this reaction have been studied extensively. For instance, the Michaelis-Menten constant (Km) for nicotinamide has been reported to vary between 20 μM and 430 μM depending on experimental conditions . These variations highlight the influence of factors such as temperature, pH, and ionic strength on enzymatic activity.
The molecular structure of N-Methylnicotinamide can be described by its chemical formula CHNO. The compound features a pyridine ring with a methyl group attached to the nitrogen atom at position 1. This structural configuration is essential for its biological activity and interaction with various enzymes.
The three-dimensional conformation of N-Methylnicotinamide allows it to interact effectively with enzymes involved in its metabolism, influencing both its synthesis and degradation .
N-Methylnicotinamide participates in several biochemical reactions within the body:
These reactions underscore the compound's role as an intermediary in metabolic pathways related to energy production and cellular function.
The primary mechanism of action for N-Methylnicotinamide involves its role as a modulator of cellular metabolism:
N-Methylnicotinamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how N-Methylnicotinamide behaves in biological systems and its potential therapeutic applications.
N-Methylnicotinamide has garnered interest for its potential applications in various scientific fields:
N-Methylnicotinamide (1-Methylnicotinamide, MNA) is a quaternary ammonium compound derived from nicotinamide, with the chemical formula C₇H₉N₂O⁺ and a molecular weight of 137.16 g/mol. Its core structure consists of a pyridinium ring substituted at the 3-position by a carboxamide group and at the 1-position by a methyl group. This cationic nature confers high water solubility (18.6 mg/mL) and influences its biological interactions, particularly as an organic cation transporter substrate [7] [9]. The crystalline form melts at 102°C–105°C, and its spectral properties include characteristic UV absorption maxima at 263 nm, facilitating analytical detection [8] [9].
The molecule exhibits planar geometry around the pyridinium ring, with the carboxamide group adopting a trans configuration. This configuration optimizes hydrogen-bonding capabilities, enabling interactions with biological targets such as prostacyclin synthase and aldehyde oxidase [7]. Nuclear magnetic resonance (NMR) studies reveal distinct chemical shifts: δ 9.23 (s, 1H, pyridinium-H2), 9.12 (d, 1H, pyridinium-H6), 8.97 (d, 1H, pyridinium-H4), and 8.30 (m, 1H, pyridinium-H5) [8].
Table 1: Structural Attributes of N-Methylnicotinamide
Property | Value/Description |
---|---|
Molecular Formula | C₇H₉N₂O⁺ |
Molar Mass | 137.16 g/mol |
Melting Point | 102°C–105°C |
Solubility | 18.6 mg/mL in water |
UV Absorption Maximum | 263 nm |
Key NMR Shifts | δ 9.23 (H2), 9.12 (H6), 8.97 (H4), 8.30 (H5) |
Ionization State | Cationic at physiological pH |
N-Methylnicotinamide biosynthesis is catalyzed exclusively by nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme highly expressed in the liver, adipose tissue, and kidneys. NNMT transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, yielding N-Methylnicotinamide and S-adenosyl-L-homocysteine (SAH) [2] [6]. The reaction follows a sequential mechanism where SAM binds first, inducing conformational changes that facilitate nicotinamide binding [2] [10].
NNMT (EC 2.1.1.1) is encoded by a 16.5-kb gene on chromosome 11q23.1 and produces a 29.6-kDa protein comprising 264 amino acids. Its crystal structure reveals a characteristic methyltransferase fold, with SAM and nicotinamide binding sites separated by a helical domain [2] [6]. Key residues include Asp-197 and Tyr-20, which are critical for catalytic activity, and a flexible loop (residues 134–154) that repositions during methyl transfer [2] [10].
Kinetic parameters vary across studies due to methodological differences:
Table 2: Nicotinamide N-Methyltransferase Kinetic Parameters
Study | Km (Nicotinamide) | Km (SAM) | Conditions |
---|---|---|---|
Weinshilboum et al. (1994) | 430 μM | 1.8 μM | Radiochemical assay, 37°C |
Martin et al. (2016) | 200 μM | 8.5 μM | UHP-HILIC-MS |
SAHH-Coupled Assay (2020) | 20 μM | 24 μM | Fluorescent assay, complex buffer |
N-Methylnicotinamide undergoes further metabolism primarily via aldehyde oxidase (AOX1), a molybdoflavoprotein highly expressed in the liver. AOX1 oxidizes N-Methylnicotinamide into two major pyridone derivatives: N¹-methyl-2-pyridone-5-carboxamide (2-pyridone) and N¹-methyl-4-pyridone-3-carboxamide (4-pyridone) [3] [7]. This reaction involves hydroxylation at the 2- or 4-position of the pyridinium ring, followed by dehydration. AOX1 exhibits broad substrate specificity but shows high affinity for N-Methylnicotinamide, with oxidation rates influenced by species-specific enzyme expression [3] [9].
The pyridone derivatives are biologically active:
Table 3: Major Metabolites of N-Methylnicotinamide
Metabolite | Abbreviation | Urinary Excretion (%) | Biological Activities |
---|---|---|---|
N¹-methyl-2-pyridone-5-carboxamide | 2-pyridone | ~60% | Anti-inflammatory, antioxidant |
N¹-methyl-4-pyridone-3-carboxamide | 4-pyridone | ~30% | Endothelial protection, vasodilation |
The metabolic flux through this pathway influences systemic physiology:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7